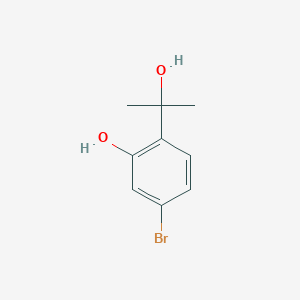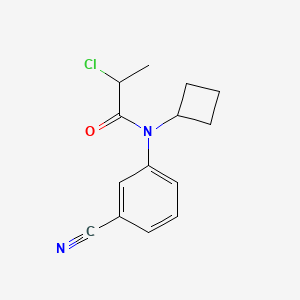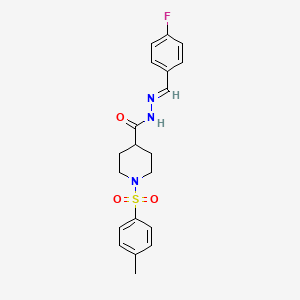
3-Bromo-2-butoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-butoxypyridine: is an organic compound with the molecular formula C9H12BrNO . It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a bromine atom and the hydrogen atom at the second position is replaced by a butoxy group. This compound is used in various chemical reactions and has applications in scientific research.
生化学分析
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various biochemical reactions
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors , potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-butoxypyridine typically involves the bromination of 2-butoxypyridine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the third position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-2-butoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-butoxypyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: The major product is 2-butoxypyridine.
科学的研究の応用
Chemistry: 3-Bromo-2-butoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and can be studied for their therapeutic potential.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It can be a building block for the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of 3-Bromo-2-butoxypyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific derivative and its intended use.
類似化合物との比較
2-Bromo-3-butoxypyridine: Similar structure but with different substitution pattern.
3-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a butoxy group.
3-Bromo-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness: 3-Bromo-2-butoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the butoxy group at the second position and the bromine atom at the third position allows for selective reactions that may not be possible with other similar compounds.
特性
IUPAC Name |
3-bromo-2-butoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQFLFAGFDTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)

![1,3-Dihydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B2818722.png)
![1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2818723.png)



![phenacyl 4-acetamido-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B2818727.png)

![5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide](/img/structure/B2818731.png)
![3-(3,4-dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2818732.png)
